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Overview
Description
Cyclohexyl fentanyl (hydrochloride) is a synthetic opioid analgesic that is structurally related to fentanyl. It is categorized as an opioid and is known for its potent analgesic properties. This compound is regulated as a Schedule I substance in many countries due to its high potential for abuse and addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl fentanyl (hydrochloride) involves several steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Cyclohexanecarboxamide Formation: The final step involves reacting the 4-anilino-N-phenethylpiperidine with cyclohexanecarboxylic acid chloride to form cyclohexyl fentanyl, which is then converted to its hydrochloride salt.
Industrial Production Methods: Industrial production methods for cyclohexyl fentanyl (hydrochloride) are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves stringent control measures to ensure purity and consistency, as well as compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the phenyl ring or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cyclohexyl fentanyl (hydrochloride) is primarily used in scientific research and forensic applications. Its potent analgesic properties make it a valuable tool for studying opioid receptors and pain management mechanisms. Additionally, it is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids in biological samples .
Mechanism of Action
Cyclohexyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in reduced neurotransmitter release and altered pain perception .
Comparison with Similar Compounds
Fentanyl: The parent compound, known for its high potency and rapid onset of action.
2-Fluorofentanyl: A fluorinated analog with similar analgesic properties.
Benzodioxole fentanyl: Another analog with a modified aromatic ring structure.
Uniqueness: Cyclohexyl fentanyl (hydrochloride) is unique due to the presence of a cyclohexyl group, which imparts distinct pharmacological properties. This structural modification can influence the compound’s potency, receptor binding affinity, and metabolic stability .
Properties
CAS No. |
2309383-14-8 |
---|---|
Molecular Formula |
C26H35ClN2O |
Molecular Weight |
427.0 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclohexanecarboxamide;hydrochloride |
InChI |
InChI=1S/C26H34N2O.ClH/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22;/h1,3-5,8-11,14-15,23,25H,2,6-7,12-13,16-21H2;1H |
InChI Key |
GZIDOIHHEKEMSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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